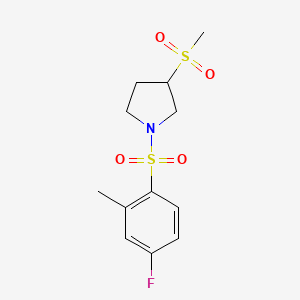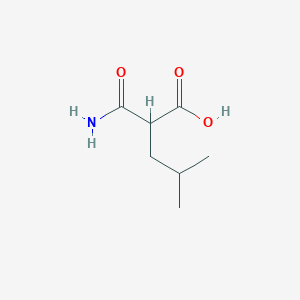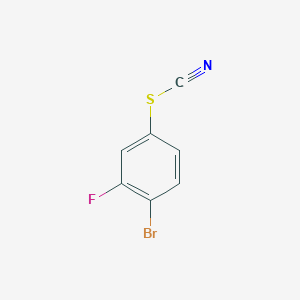![molecular formula C15H18ClNO3S B2878225 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2319788-57-1](/img/structure/B2878225.png)
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves a regio and diastereoselective strategy. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . The reaction is highly efficient and operationally simple, yielding complex bicyclic structures in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of flow microreactor systems can be applied. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors can streamline the synthesis process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5S)-3-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfonyl and methoxyphenyl groups.
(1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane: Another bicyclic compound with different substituents and stereochemistry.
Uniqueness
The presence of the 5-chloro-2-methoxyphenylsulfonyl group in 8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[321]octane imparts unique chemical properties, making it distinct from other similar compounds
Eigenschaften
IUPAC Name |
8-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-10-7-12-4-5-13(8-10)17(12)21(18,19)15-9-11(16)3-6-14(15)20-2/h3,6,9,12-13H,1,4-5,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFBRVLRILOYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3CCC2CC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)
![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)
![4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2878149.png)



![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine](/img/structure/B2878161.png)

![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)
![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2878164.png)
![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)
